2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(2-THIENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrano[3,2-c]pyridine core, which is fused with a thiophene ring and substituted with various functional groups, including amino, methoxy, and carbonitrile groups. The presence of these diverse functional groups makes this compound a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(2-THIENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available starting materials. One common approach involves the condensation of a thiophene derivative with a pyridine derivative under acidic or basic conditions. The reaction is often catalyzed by a Lewis acid such as aluminum chloride or boron trifluoride. The intermediate products are then subjected to further functionalization steps, including nitration, reduction, and substitution reactions, to introduce the desired functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the yield and purity of the final product. The use of automated systems for reagent addition and product isolation can also improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(2-THIENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions using reagents like sodium borohydride or lithium aluminum hydride can be employed to reduce nitro groups to amino groups or to reduce carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Aluminum chloride, boron trifluoride
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(2-THIENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for the treatment of various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(2-THIENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating various biochemical processes. For example, it may inhibit the activity of enzymes involved in the synthesis of nucleic acids or proteins, leading to the suppression of cell growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds containing a thiophene ring, such as suprofen and articaine, which exhibit various pharmacological properties.
Pyridine Derivatives: Compounds containing a pyridine ring, such as piritrexim, which are known for their therapeutic applications.
Uniqueness
The uniqueness of 2-AMINO-6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-7-METHYL-5-OXO-4-(2-THIENYL)-5,6-DIHYDRO-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE lies in its complex structure and the presence of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various scientific research applications and a promising candidate for the development of new therapeutic agents.
Properties
Molecular Formula |
C24H23N3O4S |
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Molecular Weight |
449.5 g/mol |
IUPAC Name |
2-amino-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-4-thiophen-2-yl-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C24H23N3O4S/c1-14-11-19-22(21(20-5-4-10-32-20)16(13-25)23(26)31-19)24(28)27(14)9-8-15-6-7-17(29-2)18(12-15)30-3/h4-7,10-12,21H,8-9,26H2,1-3H3 |
InChI Key |
DZVBYNHWIJSMDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=CS3)C(=O)N1CCC4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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